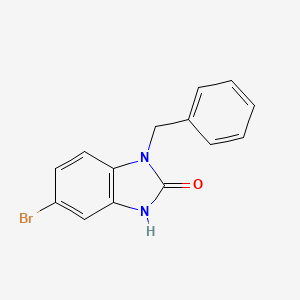

1-Benzyl-5-bromobenzimidazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-6-bromo-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-11-6-7-13-12(8-11)16-14(18)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQOWLKILHLFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of 1 Benzyl 5 Bromobenzimidazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a detailed map of atomic connectivity can be constructed.

¹H NMR Analysis: Chemical Shifts, Multiplicities, and Coupling Constants

The ¹H NMR spectrum of 1-Benzyl-5-bromobenzimidazol-2-one provides critical information regarding the number of different types of protons, their electronic environments, and their neighboring protons. The spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) core and the benzyl (B1604629) group.

The protons of the benzyl group's phenyl ring typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons are deshielded by the adjacent nitrogen atom and the phenyl ring, and their signal is anticipated to be a singlet around δ 5.0-5.5 ppm.

The aromatic protons on the 5-bromobenzimidazol-2-one ring system will exhibit characteristic shifts and coupling patterns. The proton at position 4 (adjacent to the bromine-bearing carbon) would likely appear as a doublet. The proton at position 6 would be a doublet of doublets due to coupling with the protons at positions 4 and 7. The proton at position 7 would also appear as a doublet. A broad singlet corresponding to the N-H proton is also expected, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl Aromatic Protons (5H) | 7.20 - 7.40 | Multiplet |

| Benzylic Methylene Protons (2H) | 5.00 - 5.50 | Singlet |

| Benzimidazolone Aromatic Protons (3H) | 7.00 - 7.60 | Multiplets |

¹³C NMR Analysis: Resonance Assignment and Carbonyl Group Confirmation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a key signal is that of the carbonyl carbon (C=O) of the imidazolone (B8795221) ring. This resonance is typically found in the downfield region of the spectrum, around δ 150-160 ppm, confirming the presence of the "-one" functionality. ontosight.ai

The carbons of the benzyl group's phenyl ring will show several signals in the aromatic region (δ 125-140 ppm). The benzylic methylene carbon (CH₂) signal is expected around δ 45-50 ppm. The carbons of the benzimidazole core will also resonate in the aromatic region, with the carbon atom bonded to bromine (C-5) showing a shift influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 150 - 160 |

| Benzyl Aromatic Carbons | 125 - 140 |

| Benzimidazolone Aromatic Carbons | 110 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to confirm the coupling between adjacent aromatic protons on both the benzyl and benzimidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning the carbon signal for each protonated carbon by linking the known proton shifts to their corresponding carbon resonances. For instance, the singlet of the benzylic protons would correlate with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the benzylic methylene protons and the carbons of the benzyl group's phenyl ring, as well as with carbons in the benzimidazole ring, confirming the point of attachment. Correlations from the N-H proton to nearby carbons would also solidify the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band between 1680 and 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the imidazolone ring. uctm.edu The N-H stretching vibration of the amide is typically observed as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-N stretching vibrations of the imidazole (B134444) ring would appear in the 1200-1400 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1680 - 1720 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound (C₁₄H₁₁BrN₂O), the calculated monoisotopic mass is 302.0055 Da. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 302 and an [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation pattern would likely involve the cleavage of the benzyl group, giving rise to a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺. Another significant fragmentation pathway could be the loss of the bromine atom, followed by further degradation of the benzimidazolone ring system.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 302 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 304 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | 223 | Loss of Bromine |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₄H₁₁BrN₂O, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values, typically within a ±0.4% margin, to validate the purity and proposed formula of the compound.

Table 5: Theoretical Elemental Analysis for C₁₄H₁₁BrN₂O

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 55.47% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 3.66% |

| Bromine | Br | 79.904 | 1 | 79.904 | 26.36% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.24% |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.28% |

| Total | | | | 303.159 | 100.00% |

Complementary Spectroscopic and Chromatographic Techniques (e.g., GC-MS, UV-Vis)

While detailed, dedicated studies on the Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) spectroscopy of this compound are not extensively available in public literature, the expected behavior of this compound can be inferred from the analysis of its structural components and related benzimidazole derivatives. These techniques are invaluable for confirming the identity, purity, and electronic properties of synthetic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates volatile and thermally stable compounds in the gas phase, followed by their detection and identification based on their mass-to-charge ratio. For a compound like this compound, derivatization might be necessary to increase its volatility for GC analysis, although some benzimidazole derivatives can be analyzed directly. osti.gov

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, based on the known mass spectral behavior of benzimidazoles and related N-benzyl compounds. acs.orgresearchgate.net The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Key fragment ions would likely arise from:

Benzylic Cleavage: The most common fragmentation for N-benzyl compounds is the cleavage of the bond between the nitrogen and the benzylic carbon. This would result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectrum of such compounds.

Formation of Benzimidazolone Cation: Loss of the benzyl group would also lead to the formation of the 5-bromobenzimidazol-2-one cation.

Loss of CO: The benzimidazolone ring can undergo fragmentation by losing a molecule of carbon monoxide (CO), a common fragmentation pathway for cyclic ketones and lactams.

Halogen-Containing Fragments: Fragments containing the bromine atom would be readily identifiable by their characteristic isotopic pattern.

The following table outlines the predicted major fragment ions for this compound based on the fragmentation of analogous structures.

| Predicted Fragment | Structure | m/z (for ⁷⁹Br) | Significance |

| Molecular Ion | C₁₄H₁₁BrN₂O⁺ | 302 | Confirms molecular weight |

| Benzyl Cation | C₇H₇⁺ | 91 | Typically the base peak |

| 5-Bromobenzimidazol-2-one Cation | C₇H₅BrN₂O⁺ | 212 | Indicates loss of benzyl group |

| Loss of Benzyl and CO | C₆H₅BrN₂⁺ | 184 | Subsequent fragmentation of the ring |

This table is predictive and based on the general fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-Vis spectrum of this compound is expected to be a composite of the absorptions of its constituent chromophoric systems: the brominated benzene (B151609) ring and the benzimidazolone moiety, influenced by the N-benzyl substituent.

The benzimidazole ring system itself exhibits characteristic UV absorption bands. nist.gov The presence of the bromine atom on the benzene ring and the benzyl group attached to the nitrogen will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to the parent benzimidazol-2-one (B1210169). nih.gov

Expected Absorption Maxima:

π → π* Transitions: The aromatic rings (both the benzene ring of the benzyl group and the fused benzene ring of the benzimidazolone) will give rise to strong absorptions in the UV region, typically between 200 and 300 nm. The bromo-substitution is expected to cause a bathochromic (red) shift of these bands. The absorption spectrum of a similar chromophore, p-bromobenzenediazonium tetrafluoroborate, shows a significant shoulder extending into the visible region. researchgate.net

n → π* Transitions: The carbonyl group (C=O) of the imidazolone ring can undergo weaker n → π* transitions at longer wavelengths, which may appear as a shoulder on the more intense π → π* absorption bands.

The following table provides a prediction of the UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) or methanol, based on data for related structures.

| Predicted Transition | Approximate λ_max (nm) | Associated Chromophore |

| π → π | ~220-240 | Benzene rings |

| π → π | ~270-290 | Benzimidazolone system |

| n → π* | >300 (weak) | Carbonyl group |

This table is predictive and based on the UV-Vis spectra of analogous compounds.

Computational and Theoretical Investigations of 1 Benzyl 5 Bromobenzimidazol 2 One

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of benzimidazolone derivatives. By employing methods such as B3LYP with various basis sets, researchers can accurately model the behavior of these complex molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic properties of 1-benzyl-5-bromobenzimidazol-2-one derivatives are crucial for understanding their reactivity and potential as bioactive agents. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For related N-benzyl-5-bromo isatin (B1672199) derivatives, quantum chemical calculations have been used to determine these parameters. researchgate.net The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. This information is invaluable for predicting how the molecule will interact with biological targets.

Key reactivity descriptors derived from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on similar heterocyclic compounds have shown that these descriptors can effectively predict their reactivity and interaction mechanisms. researchgate.net For instance, a lower HOMO-LUMO gap generally suggests higher reactivity.

Conformational Landscape and Energetic Stability

The three-dimensional structure of this compound and its derivatives dictates their biological activity. Computational methods are employed to explore the conformational landscape and identify the most stable (lowest energy) conformations.

For example, in a study of 5-benzylimidazolidin-4-one derivatives, it was found that the orientation of the benzyl (B1604629) group relative to the heterocyclic ring significantly impacts the molecule's stability. ethz.ch Different staggered and eclipsed conformations were identified, with small energy differences between them, suggesting that the benzyl group may be relatively free to rotate at ambient temperatures. ethz.ch This rotational freedom can be crucial for the molecule's ability to adapt its shape to fit into a biological receptor's binding site. The most stable conformer is often the one observed in the crystal structure. ethz.ch

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds. DFT calculations have been successfully used to predict the geometrical structures and vibrational frequencies of related N-benzyl derivatives. nih.gov

Recent advancements in machine learning (ML) have led to the development of highly accurate methods for predicting 1H NMR chemical shifts. nih.gov These ML models, trained on large datasets of experimental spectra, can often outperform traditional quantum mechanics-based predictions in terms of speed and accuracy. nih.gov Such tools are invaluable for verifying the structures of novel this compound derivatives. It is important to note that for some related compounds, such as certain indolinone hydrazone derivatives, E- and Z-isomers can exist and interconvert rapidly in solution, which can complicate NMR spectral analysis. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. For derivatives of the 1-benzyl-5-bromoindolin-2-one scaffold, MD simulations have been used to explore their binding modes within the active sites of biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov These simulations can reveal how the molecule interacts with key amino acid residues in the binding pocket and assess the stability of these interactions. By running simulations for the protein-ligand complex, researchers can gain insights into the dynamic nature of the binding process, which is often not fully captured by static docking models. nih.gov

In Silico Modeling and Rational Design Principles

In silico modeling encompasses a range of computational techniques used in drug discovery and design. For compounds like this compound, these methods are instrumental in identifying promising lead candidates and optimizing their properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of in silico modeling. Both 2D- and 3D-QSAR models have been developed for similar heterocyclic compounds to correlate their structural features with their biological activities. nih.gov These models help in identifying the key molecular descriptors that govern the inhibitory potency of the compounds. nih.gov

Molecular docking is another critical in silico technique that predicts the preferred orientation of a ligand when bound to a receptor. This method was used to study the interaction of 1-benzyl-5-bromoindolin-2-one derivatives with the active site of VEGFR-2. nih.gov The results from docking studies can guide the rational design of more potent inhibitors by suggesting modifications to the molecular structure that could enhance binding affinity.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 5 Bromobenzimidazol 2 One

Electrophilic Aromatic Substitution Reactions on the Brominated Benzimidazolone Core

The benzene (B151609) ring of the 1-Benzyl-5-bromobenzimidazol-2-one core is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. msu.edumasterorganicchemistry.com The rate and regioselectivity of these substitutions are dictated by the electronic properties of the substituents already present on the ring: the bromo group, the N-benzyl group, and the fused urea (B33335) moiety of the imidazolone (B8795221) ring. libretexts.orglibretexts.org

Generally, EAS proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. msu.edu The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the substituted product. msu.edu The first step is typically the slow, rate-determining step of the reaction. msu.edu

In the case of this compound, the substituents exert competing effects:

Bromo Group: Halogens are deactivating due to their electron-withdrawing inductive effect, which slows the rate of reaction compared to benzene. libretexts.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate when the attack occurs at these positions. libretexts.org

Given that the 5-position is occupied by bromine, electrophilic attack is expected to occur at the available positions on the benzene ring, primarily C-4, C-6, and C-7. The bromine atom at C-5 directs incoming electrophiles to the ortho positions (C-4 and C-6). The nitrogen at N-1 directs towards its ortho (C-7) and para (C-6) positions. Therefore, the C-6 position is electronically activated by both the bromo and the N-benzylamido groups, making it a likely site for substitution. The C-4 and C-7 positions are also potential sites.

Kinetic studies on the aqueous bromination of benzimidazole (B57391) and its methylated derivatives have provided quantitative data on their reactivity, demonstrating that the benzazole system is susceptible to electrophilic attack. rsc.org

Table 1: Bimolecular Rate Constants for Aqueous Bromination of Benzimidazoles at 298 K (Data adapted from related benzimidazole systems for illustrative purposes)

| Compound | Rate Constant (k / dm³ mol⁻¹ s⁻¹) |

| Benzimidazole | 1.1 x 10⁵ |

| 1-Methylbenzimidazole | 3.5 x 10⁵ |

| 2-Methylbenzimidazole | 2.0 x 10⁶ |

This table illustrates the reactivity of the benzimidazole core towards electrophiles, with substitutions on the imidazole (B134444) ring influencing the reaction rate. rsc.org

Typical EAS reactions that could be applied to this compound include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., with Br₂/FeBr₃). savemyexams.com The precise regiochemical outcome would depend on the specific reaction conditions and the interplay of the directing effects of the substituents.

Nucleophilic Substitution Reactions and their Regiochemical Outcomes

The 5-bromo substituent on the benzimidazolone core serves as a handle for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the carbonyl group of the imidazolone ring and the bromo-substituent itself act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack.

The reaction involves the attack of a nucleophile (e.g., alkoxides, amines, thiolates) on the carbon atom bearing the bromine atom. This leads to the formation of a Meisenheimer complex, followed by the departure of the bromide leaving group to yield the substituted product. The regiochemistry is inherently controlled; the substitution occurs exclusively at the C-5 position where the bromine is located.

Studies on related heterocyclic systems, such as 1-benzyl-5-nitroimidazole, have shown that vicarious nucleophilic substitution can occur, highlighting the susceptibility of such rings to nucleophilic attack, particularly when activated by a strong electron-withdrawing group like a nitro group. dntb.gov.ua

Furthermore, the benzyl (B1604629) group itself can be involved in nucleophilic substitution. For instance, the synthesis of related N-benzyl derivatives often proceeds via a standard SN2 reaction, where a nucleophilic nitrogen atom attacks the benzylic carbon of a benzyl halide. nih.govkhanacademy.org While the benzyl group in the title compound is already attached, this highlights the general reactivity of the benzylic position. khanacademy.org

Oxidative and Reductive Transformations of the Benzimidazolone Framework

The this compound scaffold possesses several sites that can undergo oxidative or reductive transformations.

Oxidation:

Benzylic Position: The benzylic CH₂ group is a primary site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can typically oxidize benzylic carbons that have at least one hydrogen atom to a carboxylic acid. youtube.com However, such harsh conditions might also affect other parts of the molecule. Milder or more selective oxidizing agents might be employed to achieve different oxidation states.

Benzimidazolone Core: The benzimidazolone ring system is generally stable towards oxidation. However, under specific enzymatic or potent chemical conditions, transformations could occur. For example, enzymatic oxidation has been observed in related thiazolo-benzimidazoline systems, though chemical oxidation with agents like MnO₂ proved ineffective, suggesting the core's robustness. nih.gov

Reduction:

Carbonyl Group: The carbonyl group (C=O) of the imidazolone ring can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide-like carbonyl, though this might lead to ring-opening or other complex transformations.

Debromination: The bromo substituent at the C-5 position can be removed via catalytic hydrogenation (hydrodehalogenation) using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.

Reductive De-benzylation: The N-benzyl group can sometimes be cleaved under reductive conditions, for instance, through catalytic hydrogenation, to yield the N-unsubstituted benzimidazolone.

Benzene Ring: Under very harsh conditions of high pressure and temperature with catalysts like rhodium or ruthenium, the benzene portion of the ring can be hydrogenated.

A study on a related system demonstrated the reduction of a nitro group on an N-phenylbenzenesulfonamide using SnCl₂ to facilitate the synthesis of a benzimidazole derivative, indicating that substituents on the benzene ring can be selectively reduced without altering the core heterocyclic structure. acs.org

Catalyzed Reactions Involving the Benzyl and Bromo Substituents

The bromo and benzyl groups are valuable functionalities for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

Reactions at the C-5 Bromo Substituent: The aryl bromide at position 5 is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base can form a new C-C bond, yielding 5-aryl or 5-vinyl benzimidazolone derivatives. nih.gov

Heck Coupling: Coupling with alkenes under palladium catalysis provides access to 5-alkenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, results in the formation of 5-alkynyl benzimidazolones.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines, yielding 5-amino-substituted benzimidazolones.

Cyanation: The bromo group can be replaced with a cyano group using a cyanide source and a palladium or nickel catalyst.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 5-Aryl/Vinyl-benzimidazolone |

| Heck | Alkene | 5-Alkenyl-benzimidazolone |

| Sonogashira | Terminal alkyne | 5-Alkynyl-benzimidazolone |

| Buchwald-Hartwig | R¹R²NH | 5-Amino-benzimidazolone |

| Stille | R-Sn(Bu)₃ | 5-Aryl/Vinyl-benzimidazolone |

| Cyanation | M-CN | 5-Cyano-benzimidazolone |

This table summarizes key cross-coupling reactions applicable to the C5-Br position of the title compound. nih.govuwindsor.ca

Reactions Involving the Benzyl Substituent: While less common for this specific scaffold, the benzyl group can also participate in catalyzed reactions. For example, methods for the palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides have been reported, which proceed through C-S bond cleavage. organic-chemistry.org This suggests that under specific catalytic conditions, the N-benzyl bond could potentially be cleaved and functionalized.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of the transformations involving this compound.

Kinetic Analysis: Kinetic studies help in understanding reaction rates and the factors that influence them.

In electrophilic aromatic substitution , the rate-determining step is the formation of the benzenonium ion. The stability of this intermediate, influenced by the electronic effects of substituents, directly impacts the reaction rate. Kinetic data from the bromination of benzimidazole show bimolecular rate constants in the order of 10⁵ dm³ mol⁻¹ s⁻¹, indicating a high reactivity. rsc.org

For nucleophilic substitution reactions , kinetic analysis can distinguish between different mechanisms. For instance, studies on the hydrolysis of related benzimidazolylcarbamates have shown that the reaction follows first-order kinetics with respect to the substrate, with the mechanism shifting from a bimolecular attack of water at low pH to hydroxide (B78521) ion attack at higher pH. scielo.br

Thermodynamic Analysis: Thermodynamic analysis determines the position of equilibrium and the relative stability of reactants, intermediates, and products.

In EAS, the strong energetic drive to restore the stable aromatic ring ensures that the final step is the rapid loss of a proton rather than the addition of a nucleophile. msu.edu

The regiochemical outcome of reactions is often under thermodynamic control, where the most stable product isomer is preferentially formed. In cases of kinetic control, the product that is formed fastest predominates.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of transition states and intermediates, providing a theoretical basis for understanding reaction pathways and predicting product distributions. Such studies have been applied to understand the mechanisms of decomposition in related imidazo-4-one derivatives.

By examining these reactive facets, a comprehensive picture of the chemical utility of this compound emerges, highlighting its potential as a versatile building block in synthetic and medicinal chemistry.

Future Research Directions and Translational Perspectives for Benzimidazolone Based Chemical Entities

Development of Novel and Efficient Synthetic Methodologies for Diversified Analogues

The generation of a diverse library of analogues based on the 1-Benzyl-5-bromobenzimidazol-2-one scaffold is paramount for comprehensive structure-activity relationship (SAR) studies. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.

Conventional methods for synthesizing benzimidazole (B57391) derivatives often involve harsh reaction conditions and long reaction times, leading to lower yields. nih.gov Modern synthetic strategies, such as microwave-assisted synthesis, have shown considerable promise in overcoming these limitations. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. nih.govnih.govnih.gov For instance, microwave-assisted methods have been successfully employed for the synthesis of various 1,2-disubstituted benzimidazoles under solvent-free conditions, promoting green chemistry principles. nih.govresearchgate.net

One-pot synthesis strategies also represent a valuable avenue for future exploration. These methods, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer increased efficiency by reducing the need for intermediate purification steps. nih.govrsc.org The development of one-pot procedures for the synthesis of diversely substituted this compound analogues would streamline the drug discovery process.

Furthermore, the use of novel and more sustainable catalysts should be investigated. While traditional methods often rely on strong acids, recent studies have demonstrated the efficacy of milder and more eco-friendly catalysts like phosphoric acid and various metal catalysts in promoting benzimidazole formation. researchgate.netnih.gov The exploration of nanocatalysts and reusable catalytic systems could further enhance the sustainability and industrial applicability of these synthetic routes.

Integration of Advanced Computational Techniques for Predictive Modeling and Design

The integration of advanced computational techniques is crucial for accelerating the discovery and optimization of novel benzimidazolone-based drug candidates. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling can provide valuable insights into the molecular basis of biological activity and guide the design of more potent and selective compounds.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For benzimidazole derivatives, QSAR models have been successfully developed to predict their antimicrobial and antiproliferative activities. nih.govnih.gov These models can help identify key physicochemical properties and structural features that are critical for activity, thereby guiding the design of new analogues with improved potency.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This technique has been extensively used to study the interactions of benzimidazole derivatives with various biological targets, including enzymes and receptors. nih.govnih.govnih.gov For instance, docking studies have elucidated the binding modes of benzimidazole-based inhibitors within the active sites of kinases and cholinesterases, providing a rationale for their observed inhibitory activity. nih.govnih.gov

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netresearchgate.netnih.govnih.govnih.gov This approach can be used to screen large compound libraries for molecules that fit the pharmacophore model and are therefore likely to be active. researchgate.net The development of a robust pharmacophore model for the this compound scaffold could lead to the identification of novel compounds with diverse biological activities.

The following table summarizes key computational techniques and their applications in the study of benzimidazolone derivatives:

| Computational Technique | Application in Benzimidazolone Research | Key Findings and Predictions |

| QSAR Analysis | Predicting antimicrobial and anticancer activity of substituted benzimidazoles. nih.govnih.govnih.govnih.gov | Identified key molecular descriptors like topological polar surface area (TPSA) and lipophilicity (logP) that correlate with biological activity. nih.gov |

| Molecular Docking | Elucidating binding modes of benzimidazole derivatives with protein targets such as kinases, cholinesterases, and VEGFR-2. nih.govnih.govnih.gov | Revealed specific hydrogen bonding and hydrophobic interactions crucial for inhibitor binding and rationalized structure-activity relationships. nih.govnih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity and virtual screening of compound libraries. researchgate.netresearchgate.netnih.gov | Generated models that have successfully guided the discovery of new benzimidazole-based inhibitors for various targets. researchgate.net |

Exploration of Chemical Space around the this compound Scaffold for Expanded Applications

While initial research on derivatives of the this compound scaffold has focused on anticancer properties, the inherent versatility of the benzimidazolone core suggests a much broader potential for therapeutic applications. A systematic exploration of the chemical space around this scaffold is warranted to uncover novel biological activities.

Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. nih.govnih.gov Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as serine/threonine kinases. nih.gov Given that aberrant kinase activity is implicated in numerous diseases beyond cancer, such as inflammatory disorders and neurodegenerative conditions, exploring the kinase inhibitory potential of this compound analogues is a promising research direction.

Antiviral Activity: Benzimidazole derivatives have demonstrated significant antiviral activity against a variety of viruses, including RNA and DNA viruses. nih.govuni-osnabrueck.de The structural similarity of the benzimidazole nucleus to purine (B94841) bases allows these compounds to interfere with viral replication processes. nih.gov Screening a library of this compound analogues against a panel of clinically relevant viruses could lead to the discovery of novel antiviral agents.

Neurodegenerative Diseases: Recent studies have highlighted the potential of benzimidazolone derivatives in the context of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Some derivatives have shown the ability to inhibit cholinesterases, enzymes involved in the breakdown of neurotransmitters, and to modulate the NLRP3 inflammasome, a key player in neuroinflammation. nih.govnih.gov Investigating the neuroprotective effects of this compound derivatives could open up new avenues for the treatment of these debilitating conditions.

The table below presents a selection of biological activities associated with the broader benzimidazolone scaffold, suggesting potential areas for exploration with this compound derivatives.

| Biological Activity | Therapeutic Area | Key Molecular Targets |

| Anticancer | Oncology | Kinases (e.g., EGFR, VEGFR), Microtubules, Topoisomerases nih.govrsc.orgnih.govmdpi.com |

| Antiviral | Infectious Diseases | Viral polymerases, Proteases nih.govnih.govuni-osnabrueck.de |

| Antimicrobial | Infectious Diseases | Bacterial and fungal enzymes nih.govnih.govresearchgate.netmdpi.com |

| Anti-inflammatory | Immunology | Cyclooxygenase (COX) enzymes, Kinases researchgate.net |

| Neuroprotection | Neurology | Cholinesterases, NLRP3 Inflammasome nih.govnih.gov |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Computational Science, and Chemical Biology

The successful translation of promising chemical entities from the laboratory to the clinic requires a highly integrated and interdisciplinary approach. The future development of this compound-based therapeutics will depend on the seamless collaboration between synthetic chemists, computational scientists, and chemical biologists.

This synergistic approach begins with the design of novel analogues, guided by computational predictions of their potential activity and drug-like properties. Synthetic chemists then undertake the challenge of preparing these target molecules using efficient and scalable methods. The synthesized compounds are subsequently subjected to rigorous biological evaluation by chemical biologists to determine their potency, selectivity, and mechanism of action.

The data generated from these biological assays then feeds back into the computational models, allowing for their refinement and the generation of more accurate predictions for the next round of design and synthesis. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and is essential for the efficient optimization of lead compounds.

An example of this interdisciplinary workflow is the development of kinase inhibitors. Computational chemists can build models of the kinase active site to guide the design of inhibitors with specific interactions. Synthetic chemists can then create these molecules, which are subsequently tested in enzymatic and cell-based assays by chemical biologists. The results of these assays inform the next generation of computational models, leading to the development of inhibitors with improved potency and selectivity. This integrated approach has been successfully applied to the discovery of numerous benzimidazole-based drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-5-bromobenzimidazol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A one-pot, two-step synthesis is commonly employed for benzimidazole derivatives. Key steps include:

Indole-Benzimidazole Coupling : Use Pd-catalyzed cross-coupling or nucleophilic aromatic substitution for bromine substitution.

Cyclization : Employ dehydrating agents (e.g., POCl₃) or microwave-assisted heating to form the benzimidazol-2-one ring.

- Critical Parameters : Monitor temperature (120–160°C), solvent polarity (DMF or DMSO), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).

- Yield Optimization : Adjust stoichiometry of benzylamine and brominated precursors; yields >80% are achievable with excess benzyl halide .

Table 1 : Representative Synthetic Yields and Characterization Data

| Precursor | Catalyst | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5-Bromo-1H-benzimidazol-2-one | Pd(PPh₃)₄ | 83 | >320 |

| 5-Bromo-2-aminobenzimidazole | None (thermal) | 72 | 285–290 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential Techniques :

¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, bromine-induced deshielding).

HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 316.02 for C₁₄H₁₀BrN₂O).

IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹).

- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to resolve ambiguities .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical NMR data be resolved?

- Root Causes : Solvent effects, conformational flexibility, or incomplete optimization in DFT calculations.

- Mitigation Strategies :

Include implicit solvent models (e.g., PCM for DMSO) in DFT simulations.

Perform dynamic NMR studies to assess rotational barriers of the benzyl group.

Validate calculated shifts against crystalline-state NMR or X-ray diffraction data .

Q. What strategies are effective for studying structure-activity relationships (SAR) in antitumor applications?

- Methodological Framework :

Derivatization : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at position 5).

Biological Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays.

Computational Modeling : Perform docking studies with target proteins (e.g., tubulin or kinases) using AutoDock Vina.

- Key Finding : Bulky substituents at position 1 (e.g., benzyl) enhance cellular uptake but may reduce solubility .

Q. How can researchers design experiments to assess thermal stability and decomposition pathways?

- Experimental Design :

TGA/DSC : Measure weight loss (10°C/min, N₂ atmosphere) to identify decomposition temperatures.

GC-MS : Analyze volatile byproducts (e.g., HBr release at >300°C).

In Situ FTIR : Monitor carbonyl group stability during heating.

Q. How can low yields in benzimidazole ring formation be addressed?

- Troubleshooting Guide :

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo studies be interpreted?

- Factors to Consider :

Metabolic Stability : Check for rapid hepatic clearance using microsomal assays.

Permeability : Assess logP values; high lipophilicity (>3) may limit aqueous solubility.

Formulation Adjustments : Use co-solvents (e.g., Cremophor EL) or nanoencapsulation for in vivo delivery .

Theoretical and Computational Guidance

Q. What computational methods are recommended for modeling electronic properties?

- DFT Protocols :

Optimize geometry at B3LYP/6-31G* level.

Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at C5-Br).

Simulate UV-Vis spectra (TD-DFT) for comparison with experimental λₘₐₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.